molecular formula C10H9NO4 B13044777 Methyl 4-(1,4,2-dioxazol-3-yl)benzoate

Methyl 4-(1,4,2-dioxazol-3-yl)benzoate

Cat. No.: B13044777
M. Wt: 207.18 g/mol
InChI Key: IHLKJYGCVKWMPE-UHFFFAOYSA-N
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Description

Methyl 4-(1,4,2-dioxazol-3-yl)benzoate is a benzoic acid methyl ester derivative featuring a 1,4,2-dioxazol-3-yl substituent at the para position of the aromatic ring. The 1,4,2-dioxazole ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom, which confers unique electronic and steric properties.

  • Esterification: Formation of the methyl benzoate backbone.
  • Cyclization: Introduction of the dioxazole ring via reactions such as the condensation of hydroxylamine derivatives with ketones or aldehydes .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-(1,4,2-dioxazol-3-yl)benzoate

InChI

InChI=1S/C10H9NO4/c1-13-10(12)8-4-2-7(3-5-8)9-11-15-6-14-9/h2-5H,6H2,1H3

InChI Key

IHLKJYGCVKWMPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,4,2-dioxazol-3-yl)benzoate typically involves the reaction of 4-carboxybenzoic acid with 1,4,2-dioxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,4,2-dioxazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(1,4,2-dioxazol-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,4,2-dioxazol-3-yl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The dioxazole ring can act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Dioxazole vs. Quinoline/Piperazine Systems: The dioxazole ring in the target compound is smaller and more electron-deficient than the quinoline-piperazine systems in (C1–C7). This reduces steric hindrance but may limit π-π stacking interactions critical for biological target binding .
  • Dioxazole vs. Pyridazine/Isoxazole : Pyridazine () and isoxazole rings offer distinct hydrogen-bonding capabilities compared to dioxazole, which lacks basic nitrogen atoms. This difference impacts solubility and target affinity .
  • Substituent Flexibility : The epoxy-ether chain in 5,5-dimethyl-3-(4-(2-(oxiran-2-ylmethoxy)ethoxy)phenyl)-1,4,2-dioxazole () enhances molecular flexibility, enabling applications in cross-linkable polymers, whereas the rigid benzoate-dioxazole structure favors crystallinity .

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